

An In-depth Technical Guide to (R)-morpholin-3-ylmethanol hydrochloride

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Compound of Interest

Compound Name: (R)-morpholin-3-ylmethanol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholin-3-ylmethanol hydrochloride is a chiral organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring with a stereocenter at the 3-position and a reactive hydroxymethyl group, makes it a valuable synthon for the creation of more complex molecules with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in drug design, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to parent molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **(R)-morpholin-3-ylmethanol hydrochloride**.

Molecular Structure and Properties

(R)-morpholin-3-ylmethanol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-hydroxymethylmorpholine. The presence of the chiral center is a critical feature, as stereochemistry plays a pivotal role in the interaction of small molecules with biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-morpholin-3-ylmethanol hydrochloride** and its corresponding free base are presented in Table 1. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt are not widely reported in the literature.

| Property | Value | Source |
|---------------------------|--|---------------------|
| Chemical Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | [1] |
| CAS Number | 1212377-10-0 | [2] |
| Molecular Formula | C ₅ H ₁₂ ClNO ₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| InChI Key | WFLUDHYXVXRFLY- NUBCRITNSA-N | [2] |
| Canonical SMILES | C1COC--INVALID-LINK-- CO.Cl | [1] |
| Appearance | White to yellow solid (predicted) | [3] |
| Melting Point (free base) | 70-76 °C | [4] |
| Boiling Point (free base) | 200-210 °C (at 760 mmHg) | [4] |
| Solubility (free base) | Soluble in water, ethanol, and chloroform | [4] |

Table 1: Physicochemical Properties of **(R)-morpholin-3-ylmethanol hydrochloride** and its free base.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **(R)-morpholin-3-ylmethanol hydrochloride**. While experimental spectra for this specific compound are not readily available in public databases, predicted data based on its structure and the analysis of similar morpholine derivatives provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the morpholine ring and the hydroxymethyl group. The proton at the chiral center (C3) is of particular interest, and its coupling with adjacent protons can provide information about the conformation of the morpholine ring. The protonation of the nitrogen atom by hydrochloric acid will influence the chemical shifts of neighboring protons.[2]
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, particularly C3, are sensitive to the stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad absorption band in the 3400-3200 cm^{-1} region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. C-H stretching vibrations are expected in the 3000-2850 cm^{-1} range, and C-O stretching vibrations for the ether and alcohol functionalities would appear in the fingerprint region (1260-1000 cm^{-1}).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry of the free base would likely show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water (H_2O) or the hydroxymethyl group (CH_2OH), and cleavage of the morpholine ring.[2]

| Spectroscopic Technique | Predicted Key Features |
|----------------------------|---|
| ¹ H NMR | Signals for morpholine ring protons, hydroxymethyl protons, and a broad signal for the ammonium proton. |
| ¹³ C NMR | Five distinct carbon signals corresponding to the molecular structure. |
| IR | Broad O-H and N-H stretching bands (3400-3200 cm ⁻¹), C-H stretching (3000-2850 cm ⁻¹), and C-O stretching (1260-1000 cm ⁻¹). |
| Mass Spectrometry (ESI-MS) | [M+H] ⁺ peak for the free base, with fragmentation involving loss of H ₂ O and CH ₂ OH. |

Table 2: Predicted Spectroscopic Data for (R)-morpholin-3-ylmethanol and its hydrochloride salt.

Experimental Protocols

Synthesis of (R)-morpholin-3-ylmethanol hydrochloride

A common strategy for the synthesis of (R)-morpholin-3-ylmethanol involves the use of a chiral starting material to establish the desired stereochemistry. One such approach starts from (R)-epichlorohydrin or its derivatives.^[2] A general workflow for the synthesis and subsequent hydrochloride salt formation is outlined below.



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Caption: Synthetic workflow for **(R)-morpholin-3-ylmethanol hydrochloride**.

Detailed Methodology:

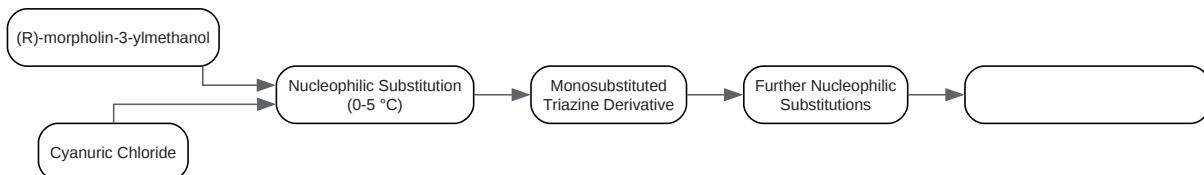
- Synthesis of the Free Base, (R)-morpholin-3-ylmethanol: A prominent method involves the deprotection of an N-protected precursor. For instance, an N-benzyl protected intermediate can be deprotected via catalytic hydrogenation.
 - Reaction: Dissolve the N-protected (R)-morpholin-3-ylmethanol in a suitable solvent like ethanol.
 - Catalyst: Add a palladium-based catalyst (e.g., palladium hydroxide on carbon).
 - Hydrogenation: Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by techniques like TLC or LC-MS).
 - Work-up: Filter off the catalyst and concentrate the solvent under reduced pressure to obtain the crude free base. Purification can be achieved using column chromatography.
- Formation of the Hydrochloride Salt:
 - Dissolution: Dissolve the crude (R)-morpholin-3-ylmethanol free base in an anhydrous organic solvent such as diethyl ether or ethyl acetate.[\[2\]](#)
 - Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.[\[2\]](#)
 - Precipitation: The hydrochloride salt, being insoluble in the organic solvent, will precipitate out of the solution.[\[2\]](#)
 - Isolation and Purification: Collect the solid precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield the purified **(R)-morpholin-3-ylmethanol hydrochloride**. Recrystallization can be performed for further purification if necessary.

Role in Drug Discovery and Development

(R)-morpholin-3-ylmethanol hydrochloride serves as a crucial chiral building block for the synthesis of more complex and biologically active molecules. The morpholine moiety is known to enhance the pharmacokinetic properties of drug candidates.

Use as a Synthetic Intermediate

A significant application of (R)-morpholin-3-ylmethanol is in the construction of substituted triazine compounds. The nitrogen atom of the morpholine ring acts as a nucleophile, reacting with cyanuric chloride in a stepwise manner. This allows for the controlled introduction of various substituents onto the triazine core, enabling the generation of diverse chemical libraries for high-throughput screening.[2]



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Caption: Synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol.

Biological Context and Potential Applications

While specific biological targets for **(R)-morpholin-3-ylmethanol hydrochloride** itself are not well-documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of biological activities. The stereochemistry at the C3 position is critical, and it is often the case that one enantiomer displays significantly higher potency or a different pharmacological profile compared to the other. For instance, the (S)-enantiomer of morpholin-3-ylmethanol has been investigated for its potential antimicrobial and cytotoxic properties.[5]

The incorporation of the (R)-morpholin-3-ylmethanol scaffold into larger molecules can lead to compounds with activities such as:

- Anticancer agents
- Antiviral agents
- Agents targeting the central nervous system[6]

The development of drugs containing this chiral morpholine derivative often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[\[2\]](#)

Conclusion

(R)-morpholin-3-ylmethanol hydrochloride is a key chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the presence of versatile functional groups allow for its incorporation into a wide array of complex molecules. While detailed experimental data and specific biological targets for the compound itself are not extensively reported, its utility as a synthetic intermediate is well-established. Further research into the direct biological activities of this compound and the continued use of this scaffold in the synthesis of novel therapeutic agents will undoubtedly contribute to the advancement of medicinal chemistry.

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